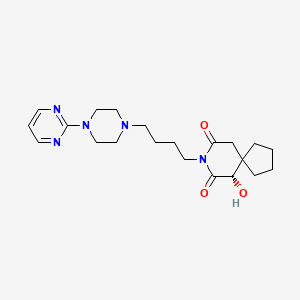

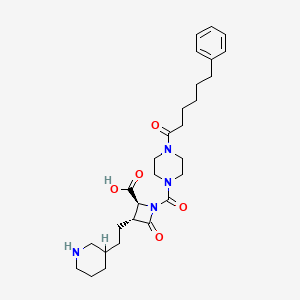

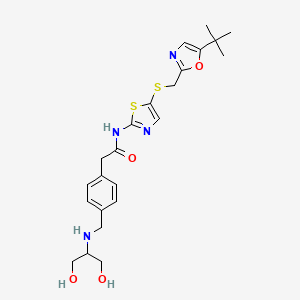

3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

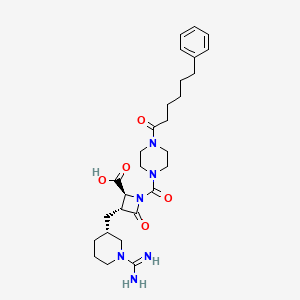

AN 0128, also known as CRM-0005 and ONT-0001, is a tumour necrosis factor alpha (TNF-α) inhibitor potentially for the treatment of atopic dermatitis.

Applications De Recherche Scientifique

Antibacterial and Anti-Inflammatory Properties

A study identified 3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane (also known as AN0128) as having significant antibacterial and anti-inflammatory activities. This compound was screened among a series of borinic acid picolinate esters and exhibited promising results, leading to its clinical development for dermatological conditions (Baker et al., 2006).

Role in Synthesis Processes

The compound has been used in various synthesis processes. For example, it played a role in the novel reduction of 3-hydroxypyridine, which was transformed into (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine through a process involving sodium borohydride and benzyl chloroformate (Sakagami et al., 1996). Additionally, it was involved in the synthesis of bis(2-heteroaryl)borane derivatives, further highlighting its utility in chemical synthesis processes (Köhler et al., 2002).

Applications in Organic Chemistry

The compound has applications in the field of organic chemistry. For example, it was used in the preparation of amine-dicarboxyboranes and their derivatives, demonstrating its versatility in organic synthesis and the formation of complex organic structures (Györi & Berente, 2001).

Planarity and Bonding in Boron Compounds

Research on planar, three-coordinate boron monohydrides ligated by bis(3-methylindolyl)methanes indicated the importance of this compound in understanding the planarity and π donation in boron chemistry (Song et al., 2012).

Boron-Centered Radical Chemistry

The compound also has implications in the study of boron-centered radicals. For instance, EPR studies of n-heterocyclic carbene borane radicals showcased the structural and reactive properties of boron-centered radicals in organic chemistry (Walton et al., 2010).

Propriétés

Numéro CAS |

872044-70-7 |

|---|---|

Nom du produit |

3-Hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane |

Formule moléculaire |

C20H16BCl2NO3 |

Poids moléculaire |

400.1 g/mol |

Nom IUPAC |

bis(3-chloro-4-methylphenyl)boranyl 3-hydroxypyridine-2-carboxylate |

InChI |

InChI=1S/C20H16BCl2NO3/c1-12-5-7-14(10-16(12)22)21(15-8-6-13(2)17(23)11-15)27-20(26)19-18(25)4-3-9-24-19/h3-11,25H,1-2H3 |

Clé InChI |

ZTLSOLUCMQEGEA-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |

SMILES canonique |

B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OC(=O)C3=C(C=CC=N3)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

3-hydroxypyridine-2-carbonyloxy-bis(3-chloro-4-methylphenyl)borane AN-0128 AN0128 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

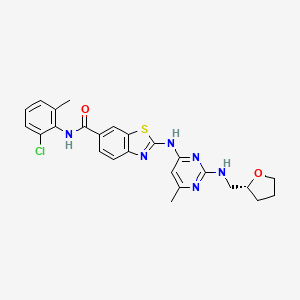

![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)

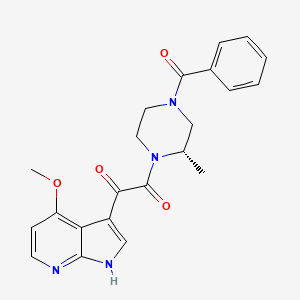

![1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one](/img/structure/B1667210.png)